molecular formula C12H9NO2 B11902698 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde

2-Hydroxy-3-(pyridin-4-yl)benzaldehyde

Katalognummer: B11902698
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: LQFFQAAKTGRJSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H9NO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position and a pyridin-4-yl group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 4-pyridinecarboxaldehyde under specific conditions. One common method is to use a condensation reaction in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-(pyridin-4-yl)benzaldehyde depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as luminescence or selective adsorption, due to the specific interactions between the ligand and the metal center .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-3-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the hydroxyl and pyridinyl groups, which can influence its reactivity and the properties of the complexes it forms. This unique positioning can lead to different coordination geometries and properties compared to its isomers .

Eigenschaften

Molekularformel

C12H9NO2

Molekulargewicht

199.20 g/mol

IUPAC-Name

2-hydroxy-3-pyridin-4-ylbenzaldehyde

InChI

InChI=1S/C12H9NO2/c14-8-10-2-1-3-11(12(10)15)9-4-6-13-7-5-9/h1-8,15H

InChI-Schlüssel

LQFFQAAKTGRJSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)C2=CC=NC=C2)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.